

Understanding jasmonic acid biosynthesis and signaling pathways

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Compound of Interest

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A Deep Dive into Jasmonic Acid: From Biosynthesis to Signaling

A Technical Guide for Researchers and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived phytohormones that play a central role in regulating plant growth, development, and, most notably, defense responses against a wide array of biotic and abiotic stresses.

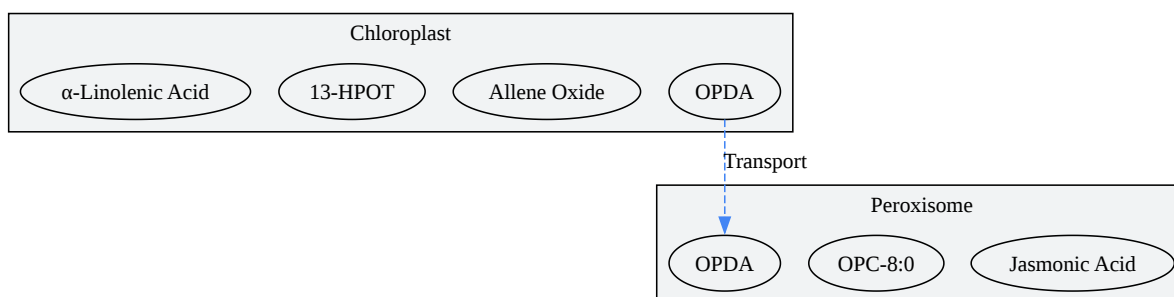
Understanding the intricate pathways of JA biosynthesis and signaling is paramount for developing novel strategies in crop protection and for the discovery of new therapeutic agents that can modulate these pathways. This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms, presents quantitative data for key processes, and details essential experimental protocols for studying this vital signaling molecule.

Jasmonic Acid Biosynthesis: A Multi-Organelle Pathway

The biosynthesis of jasmonic acid is a well-orchestrated process that begins in the chloroplasts and concludes in the peroxisomes. The primary precursor for JA is α -linolenic acid, which is released from chloroplast membranes.

The key enzymatic steps are as follows:

- Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenases (13-LOXs) catalyze the addition of molecular oxygen to α -linolenic acid, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).^{[1][2]}
- Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.^{[1][3]}
- Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the first cyclopentenone intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).^{[4][5]}
- OPDA Reductase 3 (OPR3): OPDA is then transported to the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).^{[6][7]}
- β -Oxidation: Finally, a series of three cycles of β -oxidation shortens the carboxylic acid side chain of OPC-8:0 to produce (+)-7-iso-jasmonic acid.



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The Core Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-defined molecular cascade that leads to the transcriptional reprogramming of the cell. The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile), an amino acid conjugate of JA.

The central components of the signaling pathway are:

- **CORONATINE INSENSITIVE 1 (COI1):** An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for JA-Ile.
- **JASMONATE ZIM-DOMAIN (JAZ) Proteins:** A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.
- **MYC2:** A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.

The signaling cascade proceeds as follows:

- **JA-Ile Perception:** In the presence of JA-Ile, a co-receptor complex is formed between COI1 and a JAZ protein, with JA-Ile acting as a "molecular glue".
- **JAZ Degradation:** The formation of the COI1-JAZ-JA-Ile complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.
- **Transcriptional Activation:** The degradation of JAZ repressors releases the transcription factor MYC2, which can then activate the expression of a wide range of downstream JA-responsive genes, including those involved in defense, secondary metabolite biosynthesis, and developmental processes.

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Quantitative Data Summary

The following tables summarize key quantitative parameters in jasmonic acid biosynthesis and signaling, providing a valuable resource for computational modeling and experimental design.

Table 1: Kinetic Parameters of Key Jasmonic Acid Biosynthesis Enzymes

Enzyme	Organism	Substrate	Km (μM)	Vmax (nmol/mg protein/min)
OPR3	Arabidopsis thaliana	(9S,13S)-12-oxo-phytodienoic acid	35	3222[6][8]
OPR3	Zea mays	12-oxo-phytodienoic acid	190	Not reported[7]
LOX2	Arabidopsis thaliana	α-Linolenic Acid	Not reported due to cooperativity	Not reported due to cooperativity[9]
LOX	Soybean	Linoleic Acid	20.4	0.0083 (nmol HPODs/mg)[10]

Table 2: Binding Affinities in the Jasmonate Signaling Pathway

Interacting Proteins	Method	Kd (nM)
COI1-JAZ1	Saturation Binding (3H-coronatine)	48
COI1-JAZ6	Saturation Binding (3H-coronatine)	68
JAZ-MYC3	Molecular Dynamics Simulations	Significant differences in binding energy observed[11]

Table 3: Quantitative Analysis of Jasmonates in Arabidopsis thaliana Leaves

Compound	Condition	Tissue	Concentration (pmol/g FW)
Jasmonic Acid (JA)	Unwounded	Leaf	7-33[12]
Jasmonic Acid (JA)	Wounded (30s)	Leaf	~150[12]
Jasmonic Acid (JA)	Wounded (2h)	Leaf	~2500[13]
Jasmonoyl-isoleucine (JA-Ile)	Unwounded	Leaf	~10[13]
Jasmonoyl-isoleucine (JA-Ile)	Wounded (2h)	Leaf	~1800[13]
12-oxo-phytodienoic acid (OPDA)	Unwounded	Leaf	~100[13]
12-oxo-phytodienoic acid (OPDA)	Wounded (2h)	Leaf	~400[13]

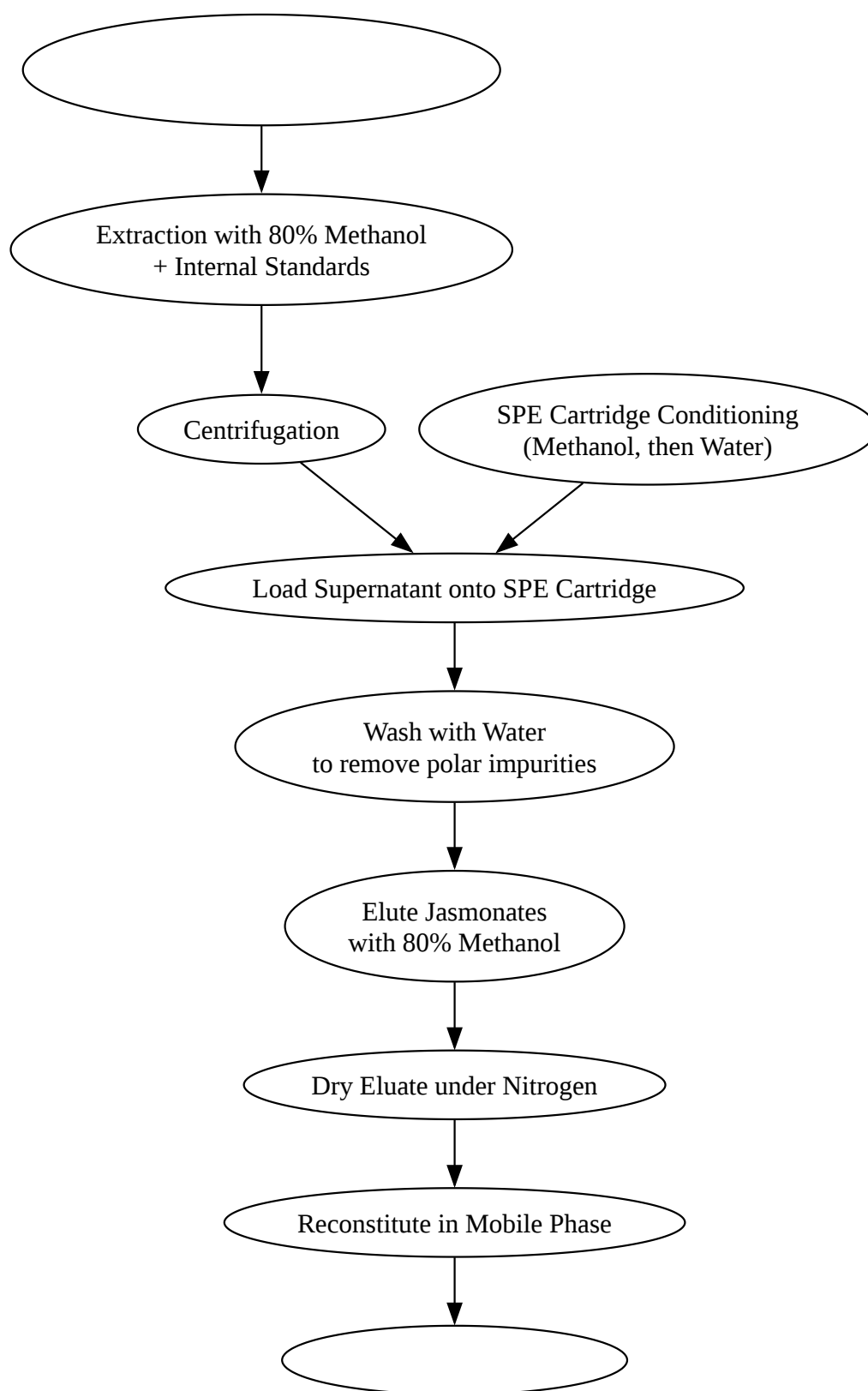
Table 4: Fold Change in Gene Expression of Jasmonate-Responsive Genes in *Arabidopsis thaliana* after Methyl Jasmonate (MeJA) Treatment

Gene	Treatment	Fold Change
MYC2	100 μ M MeJA (0.5h)	~16[14]
JAZ1	50 μ M MeJA (24h)	Increased expression[15]
JAZ7	Wounding	Increased expression[16]
JAZ10	MeJA	Increased expression[17]
PDF1.2	50 μ M MeJA (24h)	~250 (in jamx3 mutant)[18]
VSP2	50 μ M MeJA (24h)	~1500 (in jamx3 mutant)[18]
OPR3	Wounding	Increased expression[16]
AOS	Wounding	Increased expression[19]
LOX2	MeJA	Increased expression[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate jasmonic acid biosynthesis and signaling.

Quantification of Jasmonates by Solid-Phase Extraction (SPE) and LC-MS/MS



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Materials:

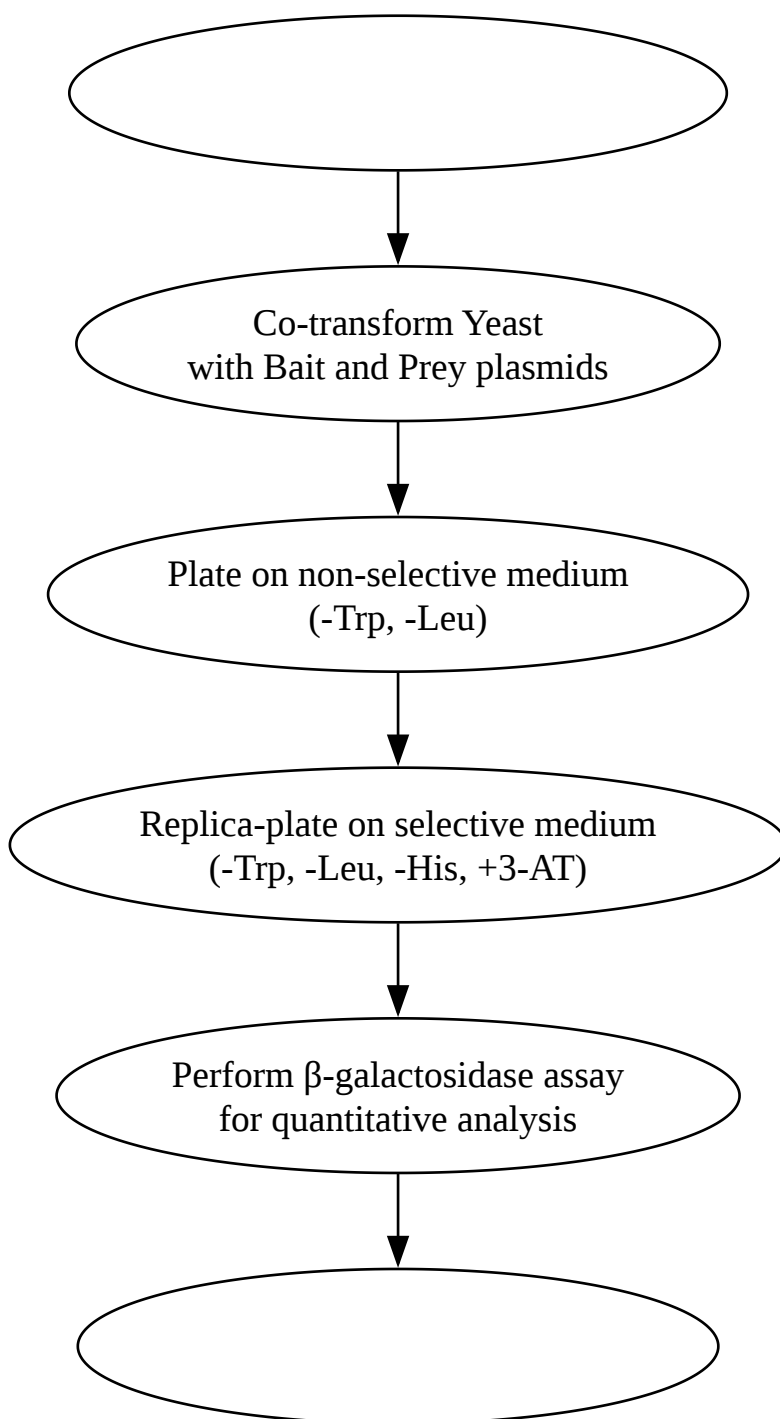
- Plant tissue (50-100 mg)
- Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes
- 80% (v/v) aqueous methanol
- Deuterated internal standards (e.g., d2-JA, d2-JA-Ile)
- Solid-Phase Extraction (SPE) C18 cartridges
- Methanol
- Ultrapure water
- Nitrogen gas stream or vacuum concentrator
- LC-MS/MS system

Protocol:

- Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol containing deuterated internal standards.
- Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the supernatant from step 4 onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
- Elute the jasmonates with 1 mL of 80% methanol into a clean collection tube.
- Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in a small, precise volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions



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Materials:

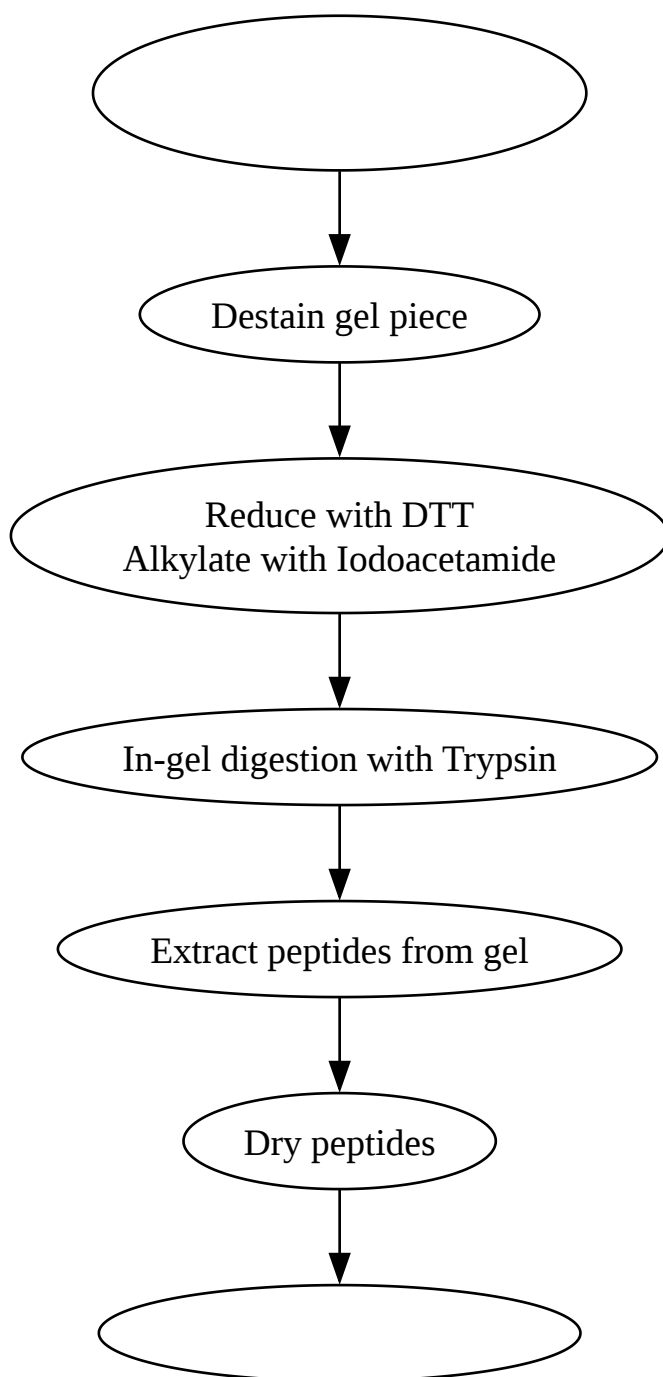
- Y2H vectors (e.g., pGBKT7 for bait, pGADT7 for prey)
- Competent yeast cells (e.g., AH109 or Y2HGold)

- Plasmids containing the bait and prey proteins of interest
- Yeast transformation reagents
- Synthetic defined (SD) media with appropriate drop-out supplements
- X- α -Gal for blue/white screening
- ONPG (o-nitrophenyl- β -D-galactopyranoside) for quantitative β -galactosidase assay

Protocol:

- Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors (e.g., bait into the DNA-binding domain vector and prey into the activation domain vector).
- Co-transform the bait and prey plasmids into a suitable yeast strain using a standard yeast transformation protocol (e.g., lithium acetate method).
- Plate the transformed yeast cells on SD medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.
- Replica-plate the colonies from the SD/-Trp/-Leu plates onto a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and containing 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.
- For a more stringent selection and visual confirmation of interaction, use plates also containing X- α -Gal. A positive interaction will result in yeast growth and the development of a blue color.
- For a quantitative assessment of the interaction strength, perform a liquid β -galactosidase assay using ONPG as a substrate.

In-Gel Digestion and Mass Spectrometry for Protein Identification



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Materials:

- Excised protein band from a Coomassie-stained SDS-PAGE gel
- Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

- Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
- Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
- Trypsin solution (sequencing grade)
- Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
- LC-MS/MS system

Protocol:

- Excise the protein band of interest from the SDS-PAGE gel using a clean scalpel.
- Destain the gel piece by washing it with destaining solution until the Coomassie blue is removed.
- Dehydrate the gel piece with acetonitrile.
- Reduce the disulfide bonds in the protein by incubating the gel piece in reduction buffer at 56°C for 1 hour.
- Alkylate the cysteine residues by incubating the gel piece in alkylation buffer in the dark at room temperature for 45 minutes.
- Wash and dehydrate the gel piece.
- Rehydrate the gel piece in trypsin solution and incubate overnight at 37°C for in-gel digestion.
- Extract the resulting peptides from the gel piece using the peptide extraction buffer.
- Dry the extracted peptides in a vacuum concentrator.
- Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis and subsequent protein identification through database searching.[\[21\]](#)

This guide provides a foundational understanding of the core principles of jasmonic acid biosynthesis and signaling, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can further unravel the complexities of this vital plant signaling pathway and explore its potential for agricultural and therapeutic applications.

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